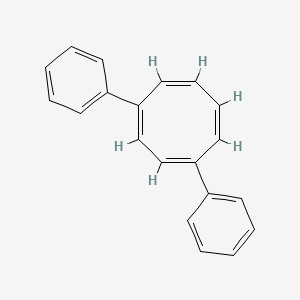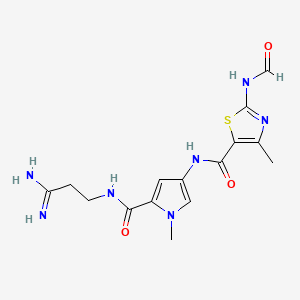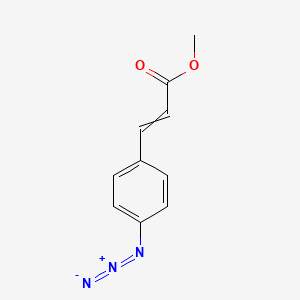![molecular formula C9H7N3O3 B14295578 (NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyimino groups attached to an indene backbone. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in synthetic chemistry and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine typically involves the reaction of indene derivatives with hydroxylamine under controlled conditions. One common method involves the use of 1H-indene-1,2,3-trione as a starting material, which undergoes a series of reactions including cycloaddition and hydroxyimino formation . The reaction conditions often require the presence of catalysts such as rhodium complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.
Substitution: The compound can participate in substitution reactions where the hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized indene compounds.
Applications De Recherche Scientifique
(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of (NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine involves its interaction with molecular targets through its hydroxyimino groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to modulate enzyme activity and interact with nucleic acids is of particular interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound shares some structural similarities but differs in its functional groups and applications.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another similar compound with distinct properties and uses.
Uniqueness
What sets (NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine apart is its multiple hydroxyimino groups, which provide unique reactivity and interaction capabilities. This makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H7N3O3 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H7N3O3/c13-10-7-5-3-1-2-4-6(5)8(11-14)9(7)12-15/h1-4,13-15H/b10-7+,11-8?,12-9? |
Clé InChI |
NBNCDUZVFOJCNP-JHAXVMEJSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C(=NO)C(=NO)/C2=N/O |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO)C(=NO)C2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


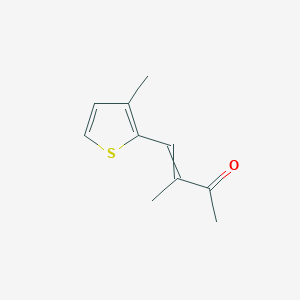
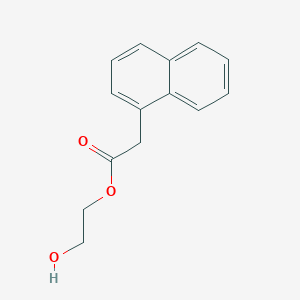
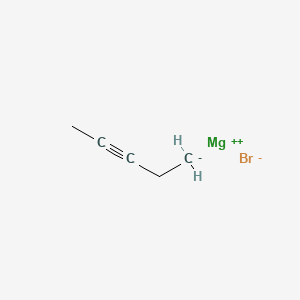
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
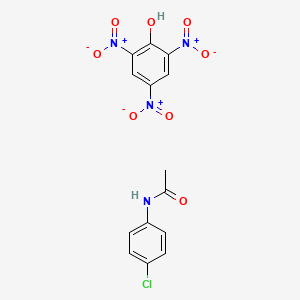

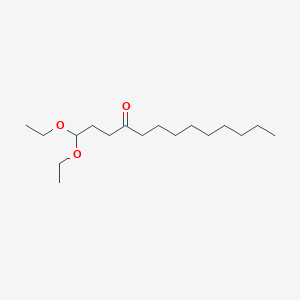
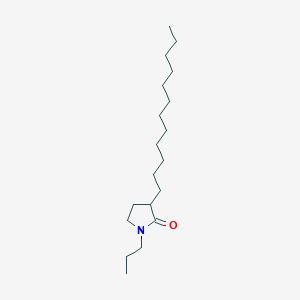

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)
